Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Description

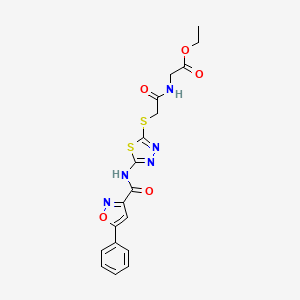

Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 5-phenylisoxazole-3-carboxamido group, thioether linkages, and ester functionalities. The molecule integrates pharmacophoric elements from isoxazole (known for antimicrobial and anti-inflammatory properties) and 1,3,4-thiadiazole (associated with anticancer, antifungal, and antibacterial activities) .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O5S2/c1-2-27-15(25)9-19-14(24)10-29-18-22-21-17(30-18)20-16(26)12-8-13(28-23-12)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,19,24)(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHQWNBVNFIGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. This process begins with the synthesis of key intermediates, followed by their sequential reactions to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperature and pressure environments.

Step 1: : Synthesis of 5-phenylisoxazole-3-carboxylic acid by reacting phenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and an acid catalyst.

Step 2: : Conversion of 5-phenylisoxazole-3-carboxylic acid to its corresponding amide through an amidation reaction using ammonia or an amine.

Step 3: : Formation of 5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazole by reacting the amide with thiosemicarbazide in the presence of a dehydrating agent.

Step 4: : The final compound, Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, is obtained by reacting the thiadiazole derivative with ethyl bromoacetate in a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, resulting in higher yields and purity of the final product. The use of automation and process optimization techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The thiadiazole moiety can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: : The nitro groups in the isoxazole ring can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: : The ester group in the ethyl acetate moiety can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Catalysts: : Palladium on carbon, platinum oxide.

Major Products Formed

Sulfoxides/Sulfones: : From the oxidation of the thiadiazole ring.

Amines: : From the reduction of nitro groups.

Various Esters and Amides: : From nucleophilic substitution reactions involving the ester group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Studies have demonstrated minimum inhibitory concentrations (MICs) that indicate promising antimicrobial properties .

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting potential as an anticancer agent .

Research indicates that the compound interacts with biological targets, leading to various effects:

- Mechanism of Action : It may inhibit or activate enzymes or receptors linked to disease pathways, showcasing its potential in drug development .

Materials Science

In addition to its biological applications, this compound is being explored in materials science:

- Organic Semiconductors : The unique electronic properties of the compound make it suitable for developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).

Antimicrobial Activity Study

A study evaluated the antibacterial activity of this compound against several pathogens using the disc diffusion method. Results indicated that it effectively inhibited bacterial growth with varying degrees of potency across different strains .

Anticancer Research

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines through targeted enzyme inhibition, highlighting its potential as a lead compound in anticancer drug discovery .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant inhibition against multiple pathogens |

| Biological Activity | Enzyme inhibition | Potential lead in drug development |

| Materials Science | Organic semiconductors | Suitable for advanced electronic applications |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves the interaction with specific molecular targets, such as enzymes and receptors. Its amide and thiadiazole moieties play critical roles in binding to these targets, leading to inhibition or activation of various biochemical pathways. The compound's ability to chelate metal ions further enhances its biological activity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several synthesized 1,3,4-thiadiazole derivatives (Table 1). Key differences lie in substituents on the thiadiazole ring and adjacent functional groups:

Key Observations :

- Thioether vs. Phenoxy Substituents: Compounds with benzylthio or methylthio groups (e.g., 5h, 5k) exhibit higher yields (72–88%) compared to phenoxy variants, suggesting thioether linkages may stabilize intermediates during synthesis .

- Ester Functionality : The target compound’s ethyl ester group aligns with derivatives like ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetate, which is synthesized via nucleophilic substitution using potassium carbonate . This method may similarly apply to the target compound.

- Isoxazole vs. Triazole: The 5-phenylisoxazole group distinguishes the target compound from sodium 2-((4-phenyl-5-(((5-phenylamino-...), which features a triazole-thio group. Isoxazole’s electron-rich aromatic system may enhance π-π stacking in target binding compared to triazole’s hydrogen-bonding capability .

Physicochemical Properties

- Solubility : The ethyl ester group in the target compound likely improves solubility in organic solvents compared to carboxylate salts (e.g., sodium derivatives in ).

- Thermal Stability : Melting points of analogues range from 133–180°C , suggesting the target compound may exhibit similar stability due to rigid heterocyclic cores.

Biological Activity

Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes functional groups that contribute to its biological activity. The key components are:

- Thiadiazole ring

- Isoxazole moiety

- Acetamido group

These features are known to enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole and isoxazole exhibit significant antimicrobial properties. Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown efficacy against fungal pathogens. Studies indicate that it can inhibit the growth of:

- Candida albicans

- Aspergillus niger

The antifungal activity was assessed using standard protocols, with results indicating an MIC ranging from 8 to 16 µg/mL for the tested strains .

Antitubercular Activity

Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate also exhibits antitubercular properties. It has been tested against Mycobacterium tuberculosis with results suggesting that it could serve as a lead compound for further development in tuberculosis treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the thiadiazole and isoxazole rings allows for the modulation of enzyme activities and disruption of cellular processes essential for microbial survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds containing thiadiazole and isoxazole derivatives. For instance:

- Synthesis of Thiadiazole Derivatives : A series of thiadiazole-based compounds were synthesized and evaluated for their antibacterial activity. The most effective derivatives exhibited MIC values comparable to standard antibiotics .

- Isoxazole Derivatives : Compounds containing isoxazole rings have been reported to possess significant anticancer and anti-inflammatory properties, suggesting a broad therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.